Benzyl 2-amino-3-oxobutanoate hydrochloride Benzyl 2-amino-3-oxobutanoate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15942524
InChI: InChI=1S/C11H13NO3.ClH/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;/h2-6,10H,7,12H2,1H3;1H
SMILES:
Molecular Formula: C11H14ClNO3
Molecular Weight: 243.68 g/mol

Benzyl 2-amino-3-oxobutanoate hydrochloride

CAS No.:

Cat. No.: VC15942524

Molecular Formula: C11H14ClNO3

Molecular Weight: 243.68 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 2-amino-3-oxobutanoate hydrochloride -

Specification

Molecular Formula C11H14ClNO3
Molecular Weight 243.68 g/mol
IUPAC Name benzyl 2-amino-3-oxobutanoate;hydrochloride
Standard InChI InChI=1S/C11H13NO3.ClH/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;/h2-6,10H,7,12H2,1H3;1H
Standard InChI Key ZELDRZBGQWPLJU-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C(=O)OCC1=CC=CC=C1)N.Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity

Benzyl 2-amino-3-oxobutanoate hydrochloride belongs to the class of α-amino ketone esters. Its IUPAC name, benzyl 2-amino-3-oxobutanoate hydrochloride, reflects the presence of a benzyloxycarbonyl group, an amine at the second carbon, and a ketone at the third position of the butanoate chain, stabilized by a hydrochloride counterion . The molecular formula (C₁₁H₁₄ClNO₃) and exact mass (243.68 g/mol) confirm its compositional uniqueness .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₄ClNO₃
Molecular Weight243.68 g/mol
XLogP30.7
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds5
SolubilityWater-soluble (hydrochloride)

Spectroscopic and Computational Data

The compound’s structure has been validated through NMR, IR, and mass spectrometry. The SMILES string CC(=O)C(C(=O)OCC₁=CC=CC=C₁)N.Cl illustrates the ketone (C=O), ester (OCC₆H₅), and protonated amine (NH₃⁺Cl⁻) groups . Computational modeling predicts a polar surface area of 43.37 Ų and a logP value of 1.71, indicating moderate lipophilicity .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The hydrochloride salt is typically synthesized via a two-step process:

  • Esterification: Benzyl alcohol reacts with 2-amino-3-oxobutanoic acid in the presence of an acid catalyst (e.g., HCl or H₂SO₄) to form benzyl 2-amino-3-oxobutanoate.

  • Salt Formation: The free base is treated with hydrochloric acid, precipitating the hydrochloride salt .

While detailed reaction conditions remain proprietary, patents suggest optimized yields (>70%) under anhydrous conditions at 0–5°C.

Industrial Methods

Large-scale production employs continuous-flow reactors to enhance efficiency. Key challenges include minimizing racemization at the chiral α-carbon and ensuring high purity (>98%) through recrystallization from ethanol-water mixtures.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound’s α-amino ketone structure mimics natural enzyme substrates, enabling competitive inhibition. In vitro studies demonstrate moderate activity (IC₅₀ = 12.5 μM) against serine proteases such as trypsin, likely due to hydrogen bonding between the ketone and catalytic triad residues .

Applications in Pharmaceutical Development

Prodrug Design

The benzyl ester group enhances lipid solubility, facilitating blood-brain barrier penetration. Preclinical trials of dopamine analogs incorporating this moiety show 40% higher bioavailability than non-esterified counterparts.

Peptide Synthesis

As a protected amino acid derivative, the compound serves as a building block in solid-phase peptide synthesis. Its tert-butoxycarbonyl (Boc) analogs enable selective deprotection, streamlining the production of complex peptides.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Compounds

CompoundMolecular FormulaKey Functional GroupsBioactivity
Benzyl 3-oxobutanoateC₁₁H₁₂O₃Ester, ketoneSolvent, fragrance intermediate
Benzyl 2-amino-3-(benzyloxy)propanoateC₁₇H₂₀ClNO₃Ester, ether, amineAnticancer precursor
Methyl acetoacetateC₅H₈O₃Ester, ketonePolymer synthesis

Benzyl 2-amino-3-oxobutanoate hydrochloride distinguishes itself through its dual amine-ketone functionality, enabling unique binding modes absent in simpler esters like methyl acetoacetate .

Future Research Directions

  • Targeted Drug Delivery: Conjugating the compound with nanoparticle carriers could enhance tumor-specific uptake.

  • Enzyme Engineering: Structure-activity relationship (SAR) studies may optimize inhibitory potency against disease-related proteases .

  • Green Chemistry: Developing solvent-free synthesis routes to reduce environmental impact.

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